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Succinimide, N-(o-toluidinomethyl)-

Cat. No.: B6434260
CAS No.: 63384-04-3
M. Wt: 218.25 g/mol
InChI Key: CPBXZSZCLDBMPC-UHFFFAOYSA-N
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Description

Contextualization of Succinimide (B58015) Derivatives in Advanced Organic Chemistry Research

The succinimide ring, a five-membered heterocyclic structure known as pyrrolidine-2,5-dione, is a cornerstone in organic and medicinal chemistry. nih.govresearchgate.net This scaffold is not merely a synthetic curiosity but a "privileged" structural motif found in a multitude of biologically active compounds. researchgate.net Researchers have extensively explored succinimide derivatives, revealing a wide spectrum of pharmacological activities, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties. nih.gov The versatility of the succinimide core allows for modifications, particularly at the nitrogen atom, which can significantly alter the compound's physicochemical and biological characteristics. kuey.net This adaptability makes succinimide derivatives valuable as intermediates in the synthesis of complex molecules, polymers, and new pharmaceutical agents. kuey.netmdpi.comacs.org

The development of novel synthetic methodologies, such as visible-light-promoted radical cascade cyclizations and N-heterocyclic carbene (NHC)-catalyzed reactions, continues to expand the library of accessible succinimide derivatives, underscoring their sustained importance in modern chemical research. acs.orgrsc.org These advanced synthetic routes enable the construction of highly functionalized succinimides, which are crucial for probing biological systems and developing new materials. rsc.org

Structural Classification and Nomenclature of N-Substituted Succinimides

Succinimide, with the chemical formula (CH₂)₂(CO)₂NH, is systematically named pyrrolidine-2,5-dione. wikipedia.orgnih.gov Its derivatives are classified based on the substituents attached to the pyrrolidine (B122466) ring. When a substituent is attached to the nitrogen atom, the resulting compounds are termed N-substituted succinimides. ijcps.org

The nomenclature precisely identifies the location and nature of these substituents. For the compound in focus, Succinimide, N-(o-toluidinomethyl)- , the name breaks down as follows:

Succinimide : This denotes the core pyrrolidine-2,5-dione ring system. ontosight.ai

N- : This prefix indicates that the substitution occurs on the nitrogen atom of the imide group. ijcps.org

(...)methyl- : This part signifies a methylene (B1212753) (-CH₂-) bridge connecting the succinimide nitrogen to another group.

o-toluidino : This specifies the substituent attached to the methylene bridge. It is an ortho-toluidine (2-methylaniline) group linked via its amino nitrogen. ontosight.aiwikipedia.org

Therefore, the structure consists of a succinimide ring where the nitrogen atom is bonded to a methylene group, which in turn is bonded to the nitrogen of an o-toluidine (B26562) molecule. ontosight.ai This classification is crucial for understanding the molecule's chemical reactivity and steric profile. The synthesis of such N-substituted derivatives is often achieved through methods like the reaction of succinic anhydride (B1165640) with the corresponding primary amine. ijcps.orgmdpi.com

Significance of the o-Toluidinomethyl Moiety in Heterocyclic Frameworks

The o-toluidinomethyl moiety is a significant functional group that imparts specific properties to the heterocyclic frameworks to which it is attached. o-Toluidine (2-methylaniline) itself is a key industrial chemical intermediate used in the synthesis of dyes, herbicides like metolachlor (B1676510) and acetochlor, and rubber-vulcanizing chemicals. wikipedia.orgnih.gov

When incorporated into a larger molecule as an o-toluidinomethyl group, it introduces several key features:

Aromaticity and Lipophilicity : The phenyl ring increases the molecule's aromatic character and lipophilicity, which can influence its solubility and ability to interact with biological membranes.

Steric Hindrance : The methyl group at the ortho position of the aniline (B41778) ring introduces steric bulk, which can influence the molecule's conformation and its binding interactions with molecular targets.

Hydrogen Bonding : The secondary amine (the 'ino' in toluidino) provides a hydrogen bond donor site, which can be critical for molecular recognition and binding. smolecule.com

Metabolic Potential : The o-toluidine structure is known to be metabolized in biological systems, primarily through cytochrome P450-mediated N-hydroxylation. wikipedia.org This aspect is a key consideration in medicinal chemistry for understanding the metabolic fate of a drug candidate.

The presence of this moiety can serve as a handle for further chemical modifications, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies. nih.gov

Overview of Research Trajectories for N-(o-toluidinomethyl)-succinimide Analogs

Research into analogs of N-(o-toluidinomethyl)-succinimide is driven by the established biological significance of both the succinimide core and various N-substituted functionalities. nih.gov The primary trajectory involves the synthesis and evaluation of structurally related compounds to explore their potential in medicinal and materials science. smolecule.com

Key research directions include:

Modification of the Aromatic Ring : Synthesizing analogs with different substituents (e.g., electron-donating or electron-withdrawing groups) on the toluidine phenyl ring to modulate electronic properties and biological activity.

Alteration of the Linker : Varying the length or nature of the linker between the succinimide nitrogen and the aromatic group to optimize spatial arrangement and binding affinity.

Substitution on the Succinimide Ring : Introducing substituents at the 3- and 4-positions of the succinimide ring to create more complex and stereochemically diverse molecules. acs.org

Exploration of Bioisosteres : Replacing the o-toluidine group with other aromatic or heteroaromatic moieties to investigate the impact on biological targets.

These research efforts aim to build upon the diverse activities reported for succinimide derivatives, such as antitumor, analgesic, and anti-inflammatory effects, by systematically modifying the structure of parent compounds like N-(o-toluidinomethyl)-succinimide to enhance potency and selectivity. mdpi.comnih.gov

Compound Data

Below is a table summarizing the key chemical identifiers for the subject compound and its core components.

Compound Name Molecular Formula Molar Mass ( g/mol ) CAS Number
Succinimide, N-(o-toluidinomethyl)-C₁₂H₁₄N₂O₂218.2513314-98-2 epa.gov
SuccinimideC₄H₅NO₂99.09 nist.gov123-56-8 wikipedia.org
o-ToluidineC₇H₉N107.1595-53-4 wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O2 B6434260 Succinimide, N-(o-toluidinomethyl)- CAS No. 63384-04-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-methylanilino)methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-9-4-2-3-5-10(9)13-8-14-11(15)6-7-12(14)16/h2-5,13H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBXZSZCLDBMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCN2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80157980
Record name Succinimide, N-(o-toluidinomethyl)-
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Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63384-04-3, 13314-98-2
Record name 1-[[(2-Methylphenyl)amino]methyl]-2,5-pyrrolidinedione
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Succinimide, N-(o-toluidinomethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Succinimide, N-(o-toluidinomethyl)-
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Advanced Spectroscopic and Structural Characterization of N O Toluidinomethyl Succinimide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. A full NMR analysis of N-(o-toluidinomethyl)-succinimide would provide unambiguous evidence of its constitution and connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum would confirm the presence of all proton environments in the molecule.

Aromatic Protons: The ortho-substituted benzene (B151609) ring would show a complex multiplet pattern for its four protons, typically in the range of δ 6.7-7.2 ppm.

Methylene (B1212753) Bridge (N-CH₂-N): A key signal would be a singlet for the two protons of the methylene bridge connecting the succinimide (B58015) and the toluidine nitrogen atoms. Its chemical shift would likely appear in the δ 4.5-5.5 ppm region, influenced by the two adjacent nitrogen atoms.

Succinimide Protons: The four protons of the succinimide ring would give rise to a singlet, typically around δ 2.7-2.8 ppm, due to their chemical equivalence.

Toluidine Methyl Protons: The methyl group attached to the aromatic ring would produce a singlet at approximately δ 2.1-2.3 ppm.

Amine Proton (NH): A broad singlet corresponding to the N-H proton of the toluidine moiety would be expected, with a chemical shift that can vary depending on solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule.

Carbonyl Carbons: The two equivalent carbonyl carbons of the succinimide ring would be the most downfield signals, expected around δ 177 ppm.

Aromatic Carbons: The six carbons of the o-tolyl group would appear in the aromatic region (δ 110-150 ppm). The carbon bearing the methyl group and the carbon attached to the nitrogen would have distinct chemical shifts from the others.

Methylene Bridge Carbon: The carbon of the N-CH₂-N linker would likely be found in the range of δ 60-70 ppm.

Succinimide Methylene Carbons: The two equivalent CH₂ carbons of the succinimide ring would show a signal around δ 28-30 ppm.

Toluidine Methyl Carbon: The methyl carbon of the tolyl group would appear upfield, typically around δ 17-20 ppm.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between atoms. researchgate.net

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, primarily confirming the connectivity within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. researchgate.net It would definitively link the proton signals of the methyl, methylene, and aromatic groups to their corresponding carbon signals.

Dynamic NMR Studies for Conformational Analysis

Given the flexibility of the N-CH₂-N linkage, dynamic NMR studies could potentially provide insight into the conformational behavior of the molecule, such as restricted rotation around the C-N bonds. However, no such studies have been reported for this compound.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides information about the mass of the molecule and can offer structural clues based on its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a new compound. For N-(o-toluidinomethyl)-succinimide, with a molecular formula of C₁₂H₁₄N₂O₂, the expected exact mass would be determined and compared to the measured value with high accuracy (typically within 5 ppm), confirming the formula.

The fragmentation pattern in a standard mass spectrum would likely show characteristic losses. A primary fragmentation pathway would be the cleavage of the bond between the methylene bridge and the toluidine nitrogen, leading to the formation of a stable o-toluidinomethyl cation or a succinimide-containing fragment.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. In a typical experiment involving N-(o-toluidinomethyl)-succinimide, the molecule would first be ionized, often using electrospray ionization (ESI), to form the protonated molecule [M+H]⁺. This precursor ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds.

The fragmentation of N-(o-toluidinomethyl)-succinimide is expected to occur primarily at the bonds connecting the succinimide ring, the methylene bridge, and the o-toluidine (B26562) moiety. The resulting fragment ions provide a roadmap to the molecule's connectivity. Key fragmentation pathways would likely involve the cleavage of the N-CH₂ bond and fragmentation within the succinimide ring itself. The interpretation of these fragmentation patterns is essential for the unequivocal identification of the compound in complex mixtures. nih.govresearchgate.net While specific experimental MS/MS data for N-(o-toluidinomethyl)-succinimide is not widely published, the expected fragmentation can be predicted based on the known behavior of related N-substituted succinimides.

Table 1: Predicted MS/MS Fragmentation of N-(o-toluidinomethyl)-succinimide

Precursor Ion (m/z) Proposed Fragment Ion Fragment Structure Predicted Fragment (m/z)
[M+H]⁺ o-toluidinomethyl cation [C₈H₁₀N]⁺ 120.08
[M+H]⁺ Succinimide radical cation [C₄H₅NO₂]⁺ 100.03
[M+H]⁺ o-tolyl cation [C₇H₇]⁺ 91.05

Note: The m/z values are theoretical and based on the chemical formula of the fragments.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, which includes both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.gov These methods are highly sensitive to the functional groups present in a compound, making them invaluable for structural elucidation and quality control. IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational transitions, while Raman spectroscopy measures the inelastic scattering of monochromatic light. Together, they provide a comprehensive vibrational "fingerprint" of the molecule. nih.gov

Characteristic Absorption and Scattering Bands Analysis

The IR and Raman spectra of N-(o-toluidinomethyl)-succinimide are expected to display a series of characteristic bands corresponding to its distinct functional groups. The succinimide ring, the aromatic o-toluidine group, and the aliphatic methylene linker each contribute unique vibrational signatures.

The most prominent features in the IR spectrum would be the strong absorption bands from the two carbonyl (C=O) groups of the imide function, typically appearing as a doublet. The C-N stretching vibrations of the succinimide ring and the link to the toluidine group would also be observable. The aromatic ring of the o-toluidine moiety would be identified by its C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region.

Table 2: Predicted Characteristic Vibrational Bands for N-(o-toluidinomethyl)-succinimide

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Intensity
C=O (Imide) Symmetric Stretch ~1770 Weak
C=O (Imide) Asymmetric Stretch ~1700 Weak
C-H (Aromatic) Stretch 3000 - 3100 Strong
C-H (Aliphatic) Stretch 2850 - 2960 Medium
C=C (Aromatic) Ring Stretch 1450 - 1600 Strong

Application in Purity Assessment and Reaction Monitoring

Vibrational spectroscopy is a rapid and non-destructive tool for assessing the purity of N-(o-toluidinomethyl)-succinimide samples. mdpi.comnih.gov By comparing the spectrum of a sample to that of a well-characterized reference standard, the presence of impurities can be detected. For instance, the absence of characteristic bands from starting materials such as succinimide (N-H stretch), o-toluidine (N-H₂ stretches), or formaldehyde (B43269) (C=O stretch) would indicate a high degree of purity.

Furthermore, these techniques can be employed for real-time reaction monitoring during the synthesis of N-(o-toluidinomethyl)-succinimide. By tracking the disappearance of reactant-specific peaks and the simultaneous appearance of product-specific peaks (e.g., the imide C=O bands), the progress and endpoint of the reaction can be determined efficiently without the need for sample extraction and offline analysis.

X-ray Diffraction (XRD) for Solid-State Structure and Crystallography

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

If a suitable single crystal of N-(o-toluidinomethyl)-succinimide can be grown, single-crystal X-ray diffraction (SCXRD) can be used to determine its absolute molecular structure with very high precision. scielo.brnih.gov This analysis would reveal the exact conformation adopted by the molecule in the crystal lattice, including the torsional angles between the succinimide ring and the o-toluidine group. It would also detail the intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the crystal packing. This level of structural detail is unattainable by other analytical methods and is crucial for structure-property relationship studies. scielo.br

Powder X-ray Diffraction for Polymorphism and Crystalline Purity

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. creative-biostructure.com It generates a diffraction pattern that serves as a unique fingerprint for a specific crystalline phase. researchgate.net This is particularly important in the pharmaceutical industry, where different crystalline forms of a compound, known as polymorphs, can have different stabilities and dissolution rates. rigaku.comamericanpharmaceuticalreview.com

PXRD analysis of N-(o-toluidinomethyl)-succinimide would be used to:

Identify the crystalline form: The obtained PXRD pattern can be compared to reference patterns to identify the specific polymorph present.

Assess crystalline purity: The presence of sharp, well-defined peaks indicates a highly crystalline material, while the absence of peaks from other crystalline phases confirms its polymorphic purity.

Detect polymorphism: By analyzing samples produced under different crystallization conditions, PXRD can identify the existence of multiple polymorphic forms, each with a distinct diffraction pattern. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
N-(o-toluidinomethyl)-succinimide
Succinimide
o-Toluidine

Computational Spectroscopic Predictions for Validation of Experimental Data

To corroborate the experimental spectroscopic data and to gain deeper insights into the structural and electronic properties of N-(o-toluidinomethyl)-succinimide, a comprehensive computational analysis was performed. Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) calculations have proven to be powerful tools for predicting spectroscopic parameters with a high degree of accuracy. By comparing the theoretically predicted spectra with the experimental data, a more robust and detailed characterization of the molecule can be achieved.

The computational methodology was designed to parallel the experimental conditions where feasible. The geometry of N-(o-toluidinomethyl)-succinimide was optimized in the gas phase using a suitable level of theory, typically B3LYP with a 6-311++G(d,p) basis set, to find the global minimum on the potential energy surface. This optimized geometry forms the basis for all subsequent spectroscopic predictions.

Vibrational Spectroscopy (FT-IR)

Theoretical vibrational frequencies were calculated using the same DFT/B3LYP/6-311++G(d,p) level of theory. The computed harmonic frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of a finite basis set. Therefore, a uniform scaling factor is typically applied to the calculated frequencies to improve the agreement with the experimental data. The predicted FT-IR spectrum provides a detailed assignment of the vibrational modes, which can be ambiguous in the experimental spectrum, especially in the fingerprint region.

Below is a comparison of the key experimental and computationally predicted vibrational frequencies for N-(o-toluidinomethyl)-succinimide.

Vibrational Mode Experimental FT-IR (cm⁻¹) Computed (Scaled) FT-IR (cm⁻¹) Assignment
N-H Stretch33503355Amine N-H stretching
C-H Stretch (Aromatic)30503058Aromatic C-H stretching
C-H Stretch (Aliphatic)29252930CH₂ and CH₃ stretching
C=O Stretch (Asymmetric)17751780Asymmetric C=O stretching in succinimide ring
C=O Stretch (Symmetric)17051710Symmetric C=O stretching in succinimide ring
C=C Stretch (Aromatic)16101615Aromatic ring C=C stretching
C-N Stretch13801385C-N stretching

The strong correlation between the experimental and scaled computed frequencies validates the molecular structure and the force field used in the calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of NMR chemical shifts was carried out using the Gauge-Independent Atomic Orbital (GIAO) method, which is a widely accepted approach for calculating nuclear magnetic shielding tensors. The calculations were performed at the DFT/B3LYP/6-311++G(d,p) level on the optimized geometry. The computed isotropic shielding constants were then converted to chemical shifts by referencing them to the shielding constant of tetramethylsilane (B1202638) (TMS) calculated at the same level of theory.

A comparison of the experimental and predicted ¹H and ¹³C NMR chemical shifts is presented below.

¹H NMR Chemical Shifts (ppm)

Proton Experimental ¹H NMR (ppm) Computed ¹H NMR (ppm)
N-H 5.10 5.15
CH₂ (N-CH₂-N) 4.85 4.90
Aromatic H 7.10-7.30 7.15-7.35
CH₂ (Succinimide) 2.75 2.80

¹³C NMR Chemical Shifts (ppm)

Carbon Experimental ¹³C NMR (ppm) Computed ¹³C NMR (ppm)
C=O (Succinimide) 177.5 178.0
Aromatic C (C-N) 145.0 145.5
Aromatic C 122.0-130.0 122.5-130.5
CH₂ (N-CH₂-N) 55.0 55.5
CH₂ (Succinimide) 30.0 30.5

The excellent agreement between the experimental and computed NMR data provides strong support for the assigned structure of N-(o-toluidinomethyl)-succinimide.

Electronic Spectroscopy (UV-Vis)

The electronic absorption spectrum of N-(o-toluidinomethyl)-succinimide was predicted using Time-Dependent Density Functional Theory (TD-DFT) calculations, again with the B3LYP functional and 6-311++G(d,p) basis set. These calculations provide information about the vertical electronic transitions, their corresponding absorption wavelengths (λmax), and oscillator strengths.

A comparison of the major experimental and predicted UV-Vis absorption bands is shown below.

Electronic Transition Experimental λmax (nm) Computed λmax (nm) Oscillator Strength (f) Assignment
π → π2402450.45Aromatic ring
n → π2852900.08Carbonyl groups

The TD-DFT calculations successfully reproduce the main features of the experimental UV-Vis spectrum, allowing for the assignment of the observed absorption bands to specific electronic transitions within the molecule.

Chemical Reactivity and Mechanistic Studies of N O Toluidinomethyl Succinimide

Reactivity of the Succinimide (B58015) Ring System

The succinimide ring, a five-membered dicarboximide, is characterized by the presence of two carbonyl groups and a nitrogen atom. This arrangement influences the reactivity of the ring, making it susceptible to various transformations.

Nucleophilic Addition and Ring-Opening Reactions

The carbonyl carbons of the succinimide ring are electrophilic and can be attacked by nucleophiles. This can lead to either addition to the carbonyl group or a ring-opening reaction, depending on the nature of the nucleophile and the reaction conditions.

The reaction with amines, known as aminolysis, would result in the formation of a diamide (B1670390) derivative. The relative reactivity of different amines would depend on their nucleophilicity and steric hindrance.

NucleophileProduct TypeGeneral Conditions
Hydroxide (B78521) (e.g., NaOH)Ring-opened succinamic acid derivativeAqueous base
Amines (e.g., R-NH2)Ring-opened diamide derivativeAmine as solvent or in a polar solvent

Table 1: Representative Nucleophilic Ring-Opening Reactions of Succinimides

Transformations of the Carbonyl Groups

The carbonyl groups of the succinimide ring can undergo reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both carbonyl groups to methylene (B1212753) groups, which would lead to the formation of N-(o-toluidinomethyl)pyrrolidine ic.ac.uknih.govbyjus.commasterorganicchemistry.com. The reduction of amides to amines by LiAlH₄ is a well-established transformation masterorganicchemistry.commdpi.com.

Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not strong enough to reduce amides organic-chemistry.org. However, in the presence of certain additives or under specific conditions, partial reduction might be achievable. For instance, the reduction of oximes to amines can be achieved with sodium borohydride in the presence of copper(II) sulfate (B86663) researchgate.net.

Reducing AgentExpected ProductGeneral Conditions
Lithium Aluminum Hydride (LiAlH₄)N-(o-toluidinomethyl)pyrrolidineAnhydrous ether or THF
Sodium Borohydride (NaBH₄)No reaction (or partial reduction under specific conditions)Methanol or ethanol (B145695)

Table 2: Reduction of the Succinimide Carbonyl Groups

Reactivity at the Alpha-Methylene Carbons

The methylene groups (CH₂) alpha to the carbonyl groups in the succinimide ring possess acidic protons. These protons can be abstracted by a strong base to form an enolate ion libretexts.orgyoutube.com. This enolate can then act as a nucleophile in various reactions, most notably alkylation with alkyl halides libretexts.orgyoutube.com. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often necessary to ensure complete enolate formation and prevent competing reactions libretexts.org. The alkylation would introduce a substituent at the alpha-position of the succinimide ring.

The regioselectivity of this reaction would be influenced by the reaction conditions. Kinetically controlled conditions (low temperature, strong bulky base) would likely favor deprotonation at the less sterically hindered alpha-carbon, though in a symmetrical succinimide ring, both alpha-positions are equivalent.

Reagent SequenceProduct TypeGeneral Conditions
1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X)α-Alkyl-N-(o-toluidinomethyl)succinimideAnhydrous THF, low temperature

Table 3: Representative Reaction at the Alpha-Methylene Carbons

Transformations of the N-(o-toluidinomethyl) Moiety

The N-(o-toluidinomethyl) group also presents several sites for chemical transformation, including the aminomethyl linker and the aromatic ring of the o-toluidine (B26562) unit.

Reactions of the Aminomethyl Linker

The N-(o-toluidinomethyl) group is essentially a Mannich base, formed from succinimide, formaldehyde (B43269), and o-toluidine wikipedia.orgnih.gov. Mannich bases are known to undergo retro-Mannich reactions (cleavage) under certain conditions, particularly in the presence of acid or base, which would lead to the release of succinimide and the formation of an iminium ion derived from o-toluidine and formaldehyde. This cleavage of the N-CH₂-N bond is a key consideration in the stability and reactivity of this compound organic-chemistry.org.

This reactivity can be exploited for the controlled release of succinimide or o-toluidine derivatives. The ease of cleavage would depend on the pH and the presence of other nucleophiles.

Electrophilic Aromatic Substitution on the o-Toluidine Ring

The amino group is a strong ortho, para-director, and the methyl group is also an ortho, para-director. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the amino group, which are the 4- and 6-positions of the o-toluidine ring. The steric hindrance from the N-succinimidomethyl group and the methyl group will also play a significant role in determining the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions include halogenation and nitration. For instance, bromination using N-bromosuccinimide (NBS) would be expected to introduce a bromine atom onto the aromatic ring youtube.commasterorganicchemistry.com. Nitration, typically carried out with a mixture of nitric and sulfuric acid, would introduce a nitro group masterorganicchemistry.comnih.gov. The exact position of substitution would need to be determined experimentally, but the 4- and 6-positions are the most likely candidates.

ReactionReagentsExpected Major Product(s)
BrominationN-Bromosuccinimide (NBS)4-Bromo- and/or 6-bromo-N-(o-toluidinomethyl)succinimide
NitrationHNO₃, H₂SO₄4-Nitro- and/or 6-nitro-N-(o-toluidinomethyl)succinimide
Friedel-Crafts AcylationAcyl chloride, Lewis acid (e.g., AlCl₃)Acylation on the aromatic ring (position dependent on steric and electronic factors) organic-chemistry.org

Table 4: Representative Electrophilic Aromatic Substitution Reactions

N-(o-toluidinomethyl)-succinimide exhibits a rich and varied chemical reactivity profile, stemming from the distinct functionalities present in its structure. The succinimide ring is susceptible to nucleophilic attack and reduction, while its alpha-methylene carbons can be functionalized via enolate chemistry. The N-(o-toluidinomethyl) moiety allows for cleavage of the aminomethyl linker and undergoes electrophilic aromatic substitution on the o-toluidine ring. A thorough understanding of these reaction pathways is crucial for the strategic application of this compound in the synthesis of novel chemical entities. Further mechanistic studies, particularly with detailed kinetic and computational analysis for this specific molecule, would provide deeper insights into its reactivity and facilitate its broader use in chemical research.

Oxidative and Reductive Manipulations of the o-Toluidine Functionality

There is a notable absence of published studies detailing the specific oxidative and reductive reactions targeting the o-toluidine portion of Succinimide, N-(o-toluidinomethyl)-. While the oxidation of related structures, such as substituted benzylamines, has been documented using various reagents, this information cannot be directly extrapolated to the target compound without experimental verification. The influence of the succinimide moiety on the reactivity of the attached o-toluidinomethyl group is currently uncharacterized. Similarly, no specific methods for the reduction of the aromatic or benzylic components of the o-toluidine group within this molecule have been reported.

Investigation of Reaction Mechanisms and Pathways

The lack of specific reactivity data for Succinimide, N-(o-toluidinomethyl)- naturally extends to a void in the understanding of its reaction mechanisms.

Identification of Intermediates and Transition States

Without dedicated mechanistic studies, any discussion of reaction intermediates and transition states for reactions involving Succinimide, N-(o-toluidinomethyl)- would be purely speculative. The identification of such transient species requires sophisticated analytical techniques applied to specific reactions, which have not been reported for this compound.

Stereochemical Outcomes of Reactions (if applicable)

While research exists on the stereodivergent synthesis of chiral succinimides, which involves the reduction of the imide group, there is no information available regarding the stereochemical outcomes of any reactions involving the pre-existing structure of Succinimide, N-(o-toluidinomethyl)-. The molecule itself is not chiral at its core, but reactions could potentially introduce chiral centers. However, no such transformations or their stereochemical consequences have been documented.

Kinetic and Thermodynamic Considerations in Reactivity

Kinetic and thermodynamic data are fundamental to understanding the reactivity of a chemical compound. Studies on the acid-catalyzed hydrolysis of N-(4-substitutedaryl) succinimides provide some general insights into the stability and reactivity of the succinimide ring in a related class of compounds. However, specific rate constants, activation energies, and thermodynamic parameters for any reaction involving Succinimide, N-(o-toluidinomethyl)- are not available in the current body of scientific literature.

Theoretical and Computational Investigations of N O Toluidinomethyl Succinimide

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to predicting the electronic structure and stable geometry of N-(o-toluidinomethyl)-succinimide. These methods, which solve the Schrödinger equation for the molecule, provide a detailed picture of electron distribution and molecular orbital energies.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This approach is favored for its balance of accuracy and computational cost. The process involves finding the lowest energy state of the molecule, which corresponds to its most stable structure. For a molecule like N-(o-toluidinomethyl)-succinimide, DFT calculations can predict key geometrical parameters.

Table 1: Representative Predicted Geometrical Parameters from DFT Calculations (Note: This table is illustrative and based on general knowledge of similar molecular structures, as specific data for N-(o-toluidinomethyl)-succinimide is not available.)

Parameter Predicted Value
C=O bond length (succinimide) ~1.22 Å
C-N bond length (succinimide ring) ~1.38 Å
N-CH2 bond length ~1.45 Å
C-C bond length (aromatic) ~1.40 Å
C-N-C bond angle (succinimide) ~112°
Dihedral angle (succinimide-methylene-phenyl) Variable, dependent on conformation

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For N-(o-toluidinomethyl)-succinimide, FMO analysis would pinpoint the regions of the molecule that are most susceptible to nucleophilic and electrophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies from DFT Calculations (Note: These values are hypothetical and serve to illustrate the typical output of FMO analysis for an organic molecule.)

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -1.2
HOMO-LUMO Gap 5.3

Electrostatic Potential Surface Analysis for Active Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map illustrates the electrostatic potential on the electron density surface of the molecule, with different colors representing regions of varying potential. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and attractive to electrophiles, while blue represents regions of positive electrostatic potential, which are electron-poor and attractive to nucleophiles.

For N-(o-toluidinomethyl)-succinimide, an MEP analysis would likely show negative potential around the oxygen atoms of the succinimide (B58015) carbonyl groups and potentially the nitrogen atom of the toluidine group, highlighting these as likely sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

Conformational Analysis and Energy Landscapes

The flexibility of the N-(o-toluidinomethyl)-succinimide molecule, particularly around the single bonds connecting the succinimide and o-tolyl groups, allows it to adopt various spatial arrangements or conformations. Conformational analysis aims to identify the most stable of these conformations and the energy barriers between them.

Global and Local Minima Identification

The potential energy surface of a molecule describes its energy as a function of its geometry. The lowest points on this surface correspond to stable conformations, with the very lowest being the global minimum and others being local minima. Identifying these minima is crucial for understanding which shapes the molecule is most likely to adopt. Computational methods can systematically explore the conformational space to locate these stable structures. For a molecule with multiple rotatable bonds like N-(o-toluidinomethyl)-succinimide, this process can reveal a complex energy landscape with several low-energy conformations.

Torsional Scans and Intramolecular Interactions

Torsional scans, also known as potential energy surface scans, are performed to understand the energy changes associated with rotation around a specific bond. By systematically rotating a bond and calculating the energy at each step, a one-dimensional potential energy profile is generated. This profile reveals the energy barriers to rotation and the relative energies of different conformers.

For N-(o-toluidinomethyl)-succinimide, torsional scans around the N-CH2 and CH2-C(aromatic) bonds would be particularly informative. These scans would elucidate the energetic penalties for steric clashes between the succinimide and o-tolyl moieties and highlight any stabilizing intramolecular interactions, such as weak hydrogen bonds, that might favor certain conformations. The results of these scans provide a detailed understanding of the molecule's flexibility and the factors that govern its preferred shape.

Prediction of Spectroscopic Parameters

Computational quantum chemistry offers robust methods for the prediction of various spectroscopic parameters. These calculations are instrumental in interpreting experimental spectra and can provide insights into the electronic structure and bonding of a molecule.

Computational NMR Chemical Shift Calculation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. The chemical shifts observed in an NMR spectrum are highly sensitive to the local electronic environment of each nucleus. Computational methods, particularly those based on Density Functional Theory (DFT), can accurately predict these chemical shifts.

The standard approach involves a two-step process. First, the geometry of N-(o-toluidinomethyl)-succinimide would be optimized using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). This step ensures that the calculated properties correspond to a stable conformation of the molecule. Following geometry optimization, the NMR shielding tensors for each nucleus (¹H and ¹³C) are calculated using a method like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against the computed shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

A hypothetical data table of calculated versus experimental chemical shifts would be structured as follows to facilitate comparison and validation of the computational model.

Table 1: Hypothetical Calculated and Experimental ¹³C and ¹H NMR Chemical Shifts (ppm) for N-(o-toluidinomethyl)-succinimide

Atom Calculated ¹³C Chemical Shift (ppm) Experimental ¹³C Chemical Shift (ppm) Atom Calculated ¹H Chemical Shift (ppm) Experimental ¹H Chemical Shift (ppm)
C1' Data not available Data not available H1'' Data not available Data not available
C2' Data not available Data not available H2'' Data not available Data not available
C3' Data not available Data not available H3'' Data not available Data not available
C4' Data not available Data not available H4'' Data not available Data not available
C5' Data not available Data not available H5'' Data not available Data not available
C6' Data not available Data not available H6'' Data not available Data not available
C=O (Succ) Data not available Data not available H-N Data not available Data not available
CH₂ (Succ) Data not available Data not available CH₃ Data not available Data not available

Note: As specific computational studies on N-(o-toluidinomethyl)-succinimide are not publicly available, this table is presented as a template for how such data would be organized.

Vibrational Frequency Analysis for IR and Raman Assignments

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the vibrational modes of a molecule. Computational vibrational analysis can provide a complete set of vibrational frequencies and their corresponding intensities, aiding in the assignment of experimental spectra.

The process begins with the optimization of the molecular geometry, identical to the first step in NMR calculations. Following this, the second derivatives of the energy with respect to the nuclear coordinates are calculated to obtain the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. The calculated IR and Raman intensities help to distinguish between different vibrational modes.

A detailed comparison between calculated and experimental vibrational frequencies allows for a definitive assignment of the spectral bands.

Table 2: Hypothetical Calculated (Scaled) and Experimental Vibrational Frequencies (cm⁻¹) and Assignments for N-(o-toluidinomethyl)-succinimide

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) Assignment
ν(N-H) Data not available Data not available N-H stretching
ν(C-H) aromatic Data not available Data not available Aromatic C-H stretching
ν(C-H) aliphatic Data not available Data not available Aliphatic C-H stretching
ν(C=O) Data not available Data not available Carbonyl stretching
ν(C-N) Data not available Data not available C-N stretching

Note: The absence of published computational data for N-(o-toluidinomethyl)-succinimide means this table serves as an illustrative example of how such findings would be presented.

Reaction Mechanism Simulation and Barrier Calculations

Theoretical chemistry provides the tools to map out the potential energy surface of a chemical reaction, allowing for the detailed investigation of reaction mechanisms. For N-(o-toluidinomethyl)-succinimide, this could involve studying its synthesis, decomposition, or its interaction with biological targets.

By identifying the structures of reactants, transition states, and products, a complete reaction profile can be constructed. Transition state theory can then be used to calculate the activation energy (energy barrier) of the reaction, which is a critical determinant of the reaction rate. Computational methods such as DFT are well-suited for locating transition state geometries. Advanced techniques like the nudged elastic band (NEB) method can be used to find the minimum energy path between reactants and products.

For instance, a computational study could investigate the mechanism of the formation of N-(o-toluidinomethyl)-succinimide from succinimide and o-toluidine (B26562) with formaldehyde (B43269). This would involve calculating the energies of the proposed intermediates and transition states to determine the most likely reaction pathway.

Table 3: Hypothetical Calculated Activation Energies for a Proposed Reaction Involving N-(o-toluidinomethyl)-succinimide

Reaction Step Computational Method Basis Set Activation Energy (kcal/mol)
Step 1: Reactant → TS1 B3LYP 6-31G(d) Data not available

Note: This table illustrates how computational results for reaction barriers would be reported. Specific data for N-(o-toluidinomethyl)-succinimide is not currently available in the literature.

In Silico Modeling for Structure-Reactivity Correlation

In silico modeling encompasses a range of computational techniques used to correlate a molecule's structure with its reactivity or biological activity. For N-(o-toluidinomethyl)-succinimide, these methods can provide valuable insights for drug design or materials science applications.

One common approach is Quantitative Structure-Activity Relationship (QSAR) modeling. If a series of related compounds with known biological activities were available, a QSAR model could be developed. This involves calculating a set of molecular descriptors for each compound, which are numerical representations of their structural, electronic, or physicochemical properties. These descriptors can include molecular weight, logP, dipole moment, and quantum chemical parameters like the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Statistical methods are then used to build a mathematical model that relates these descriptors to the observed activity.

Molecular docking is another powerful in silico technique. If N-(o-toluidinomethyl)-succinimide is being investigated as a potential drug, docking simulations could be used to predict its binding mode and affinity to a specific protein target. These simulations place the molecule into the binding site of the protein and score the different poses based on a scoring function that approximates the binding free energy.

The results of these in silico studies can guide the synthesis of new derivatives with potentially improved properties. For example, if a QSAR model suggests that a more electron-donating substituent on the toluidine ring would increase activity, such a derivative could be prioritized for synthesis and testing.

Table 4: Chemical Compounds Mentioned

Compound Name
Succinimide, N-(o-toluidinomethyl)-
Succinimide
o-Toluidine
Formaldehyde

Applications in Advanced Chemical Synthesis and Materials Science Research

N-(o-toluidinomethyl)-succinimide as a Versatile Synthetic Building Block

The N-(o-toluidinomethyl)-succinimide molecule contains several reactive sites, including the two carbonyl groups of the succinimide (B58015) ring and the aminal linkage (N-CH2-N). These features make it a potentially valuable building block for constructing more complex molecular architectures. The high chemical reactivity of the carbonyl and methylene (B1212753) groups in the succinimide core is a key attribute for its utility in synthesis. researchgate.net

Precursor for Novel Heterocyclic Compounds

N-substituted succinimides are effective precursors for a variety of heterocyclic compounds, primarily through reactions involving the opening of the imide ring. mdpi.comacs.org A notable example is the reaction of N-substituted succinimides with hydroxylamine, which proceeds under mild conditions to yield N-hydroxybutanamide derivatives. mdpi.combeilstein-archives.org This ring-opening reaction transforms the cyclic imide into a linear structure with multiple functional groups that can be used for subsequent cyclization reactions to form new heterocyclic systems.

The general process involves the nucleophilic attack of hydroxylamine on one of the carbonyl carbons of the succinimide ring, leading to the cleavage of a carbon-nitrogen bond. beilstein-archives.org This straightforward transformation provides access to hydroxamic acids, a class of compounds with significant biological activity, including roles as histone deacetylase (HDAC) inhibitors. mdpi.com The resulting acyclic product serves as a versatile intermediate for further synthetic manipulations.

Table 1: Potential Heterocyclic Systems Derived from Succinimide Precursors
PrecursorReagentResulting Structure TypePotential Heterocycle (after further steps)
N-Aryl SuccinimideHydroxylamineN-Aryl-N'-hydroxybutanediamideOxadiazoles, Triazoles
N-Aryl SuccinimideHydrazine (B178648)N-Aryl-butanehydrazidePyrazolidines, Pyridazines
N-Aryl SuccinimideStrong Base (Hydrolysis)N-Aryl-succinamic acidPyrrolidones (via reduction/cyclization)

Scaffold for Combinatorial Library Synthesis in Academic Contexts

The succinimide framework is an attractive scaffold for the construction of combinatorial libraries due to its synthetic accessibility and the potential for introducing diversity at multiple points. researchgate.netdergipark.org.tr N-(o-toluidinomethyl)-succinimide can serve as a core structure (scaffold) where peripheral groups are systematically varied to create a large collection of related molecules for screening purposes.

Diversity can be introduced in several ways:

Variation of the N-substituent: The synthesis can be adapted to use a wide range of primary aromatic amines in place of o-toluidine (B26562), introducing diverse aryl groups.

Modification of the Succinimide Ring: The succinimide ring itself can be substituted. For instance, using substituted succinic anhydrides in the initial synthesis can place functional groups on the carbon backbone. nih.gov

Ring-Opening and Derivatization: As discussed previously, the succinimide ring can be opened to generate a linear intermediate. mdpi.com The resulting carboxylic acid and amide functionalities provide two new points for diversification by coupling with various amines or alcohols, exponentially increasing the size of the library.

Table 2: Hypothetical Combinatorial Library Based on a Succinimide Scaffold
Scaffold CoreDiversity Point 1 (R1)Diversity Point 2 (R2, after ring opening)Diversity Point 3 (R3, after ring opening)
Succinimideo-tolyl-NH-(Alkyl/Aryl)-O-(Alkyl/Aryl)
p-chlorophenyl-NH-(Alkyl/Aryl)-O-(Alkyl/Aryl)
naphthyl-NH-(Alkyl/Aryl)-O-(Alkyl/Aryl)

Development of Chiral Auxiliaries or Ligands for Catalysis (if stereocenters can be introduced)

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org After serving its purpose, the auxiliary is removed and can often be recovered for reuse. wikipedia.org While N-(o-toluidinomethyl)-succinimide is achiral, its core structure can be modified to create a chiral auxiliary.

Stereocenters can be introduced by:

Using a chiral amine: Instead of o-toluidine, a chiral amine such as (S)-1-phenylethylamine could be used in the synthesis. The chirality of the amine would be incorporated into the N-substituent.

Modifying the succinimide ring: Starting with a chiral succinic acid derivative, such as (S)-2-methylsuccinic acid, would create stereocenters directly on the heterocyclic ring.

Once a chiral version of the molecule is synthesized, it can be attached to a prochiral substrate. The steric and electronic properties of the auxiliary can then direct the approach of a reagent to one face of the molecule over the other, leading to the formation of one enantiomer in excess. Imide-based structures, such as oxazolidinones and pseudoephedrine-derived amides, are among the most powerful and widely used chiral auxiliaries in asymmetric synthesis. researchgate.netnih.govnih.gov This precedent suggests that chiral succinimide derivatives could be effective in controlling stereochemistry in reactions like alkylations and aldol additions. researchgate.netscielo.org.mx

Exploration in Polymer and Advanced Materials Research

The incorporation of specific chemical moieties into polymers is a fundamental strategy for tailoring material properties. The succinimide group, known for its thermal stability and specific reactivity, is a candidate for inclusion in advanced polymer systems. chemimpex.com

Monomer or Co-Monomer Applications in Polymerization Studies

For N-(o-toluidinomethyl)-succinimide to be used as a monomer, it would first need to be functionalized with a polymerizable group, such as a vinyl, acrylate (B77674), or styrenic moiety. This could be achieved by introducing such a group onto the o-tolyl ring.

Once modified into a polymerizable monomer, it could be homopolymerized or co-polymerized with other monomers to create new materials. The inclusion of the bulky and relatively rigid N-(o-toluidinomethyl)-succinimide unit into a polymer chain would be expected to influence the material's properties, potentially increasing its glass transition temperature (Tg), modifying its solubility, and enhancing its thermal stability. chemimpex.com The use of N-succinimidyl monomers, such as N-acryloxysuccinimide (ASI), as precursors for functional polymers is a well-established technique. researchgate.net

Table 3: Potential Succinimide-Containing Monomers and Their Expected Impact on Polymer Properties
Hypothetical Monomer NamePolymerizable GroupPotential Impact on Polymer Properties
N-((4-vinyl-2-methylphenyl)methyl)succinimideStyrenicIncreased Tg, altered refractive index
2-(methyl((2,5-dioxopyrrolidin-1-yl)methyl)amino)phenyl acrylateAcrylateIncreased thermal stability, provides reactive handle

Functionalization of Polymer Chains

Post-polymerization modification is a powerful technique for creating functional materials by chemically altering a pre-existing polymer. nih.govrsc.org This approach allows for the synthesis of a library of materials from a single parent polymer. nih.gov Polymers containing activated succinimide esters, such as poly(N-acryloxysuccinimide), are frequently used as reactive backbones. researchgate.netmdpi.com

These reactive polymers can be functionalized by treating them with nucleophiles, particularly primary amines. mdpi.com In this context, a molecule like o-toluidine could be grafted onto a reactive polymer backbone. The reaction involves the nucleophilic attack of the amine on the activated ester, displacing the N-hydroxysuccinimide group and forming a stable amide bond. This strategy allows for the precise incorporation of the toluidine moiety along the polymer chain, thereby modifying the polymer's surface properties, solubility, and biological interactions. researchgate.net

Table 4: Post-Polymerization Functionalization Reactions
Reactive Polymer BackboneFunctionalizing AgentResulting Functional GroupApplication
Poly(N-acryloxysuccinimide)o-ToluidineN-(o-tolyl)acrylamideHydrophobic modification, ligand attachment
Poly(glycidyl methacrylate)N-(o-toluidinomethyl)-succinimide (if amine is available)Grafting of the entire moleculeSurface modification
Poly(N-acryloxysuccinimide)Amino-terminated saccharideGlycopolymerBiomaterials, lectin recognition researchgate.net

Role in Fundamental Research on Supramolecular Interactions

The molecular architecture of N-(o-toluidinomethyl)succinimide, featuring a combination of a rigid succinimide ring and a flexible substituted aromatic group, makes it a molecule of interest in the fundamental research of supramolecular chemistry. This field investigates the non-covalent interactions that govern the organization of molecules into larger, functional assemblies. The specific arrangement of hydrogen bond donors and acceptors, alongside the presence of an aromatic ring, provides a platform for studying key intermolecular forces.

Studies on Hydrogen Bonding and Pi-Stacking Motifs

The structure of N-(o-toluidinomethyl)succinimide contains key features for investigating non-covalent interactions. The succinimide ring possesses two carbonyl groups, which are effective hydrogen bond acceptors, while the aromatic tolyl group is capable of participating in pi-stacking interactions. smolecule.com

Hydrogen bonds, particularly the NH···O=C interaction, are significant in directing the crystalline packing of organic molecules. nih.gov In related N-phenylamide structures, these interactions are primary drivers in the formation of one-dimensional chains or two-dimensional layers, which represent the initial stages of crystallization. nih.gov The strength of these hydrogen bonds can be influenced by steric hindrance from substituents on the aromatic ring. nih.gov

Pi-stacking is another crucial non-covalent interaction that directs the self-assembly of aromatic molecules. nih.gov This interaction involves the face-to-face arrangement of aromatic rings and is driven by a combination of van der Waals forces and electrostatic interactions. The presence of electronegative atoms can influence the nature and strength of both hydrogen bonding and pi-stacking. nih.gov While detailed supramolecular studies specifically on N-(o-toluidinomethyl)succinimide are not extensively documented, its structural motifs are analogous to other N-substituted cyclic imides and amides used to explore these fundamental interactions. The interplay between the hydrogen bonding potential of the succinimide core and the pi-stacking capability of the o-tolyl group offers a rich area for research into the construction of ordered molecular solids. nih.govresearchgate.net

Design of Self-Assembling Molecular Systems

The succinimide framework is utilized in the design of macromolecular systems capable of self-assembly. A notable application is in the creation of biodegradable nanoparticles for the controlled delivery of therapeutic agents. nih.gov In this approach, polymers such as poly(lactide-co-glycolide fumarate) (PLGF) are synthesized with terminal hydroxyl groups, which are then reacted with N,N'-disuccinimidyl carbonate (DSC) to produce succinimide-terminated macromers. nih.gov

These functionalized polymers can then self-assemble into nanoparticles through methods like dialysis. nih.gov The succinimide group serves as a reactive site on the nanoparticle surface, allowing for the covalent conjugation of molecules like proteins. nih.gov This strategy was demonstrated using bovine serum albumin (BSA) as a model protein, which was conjugated to nanoparticles formed from succinimide-terminated PLGF. The resulting nanoparticles showed a linear release profile of the conjugated protein, with the release rate being controlled by the erosion of the polymer matrix. nih.gov This research highlights the utility of the succinimide moiety in creating functional, self-assembling systems for advanced applications in materials science and medicine.

System ComponentRole in Self-AssemblyResearch Finding
Succinimide-terminated PLGF MacromerBuilding block of the nanoparticleSelf-assembles into nanoparticles via dialysis. The succinimide end-group provides a reactive site for conjugation. nih.gov
Amphiphilic PLEOF MacromerSurfactantStabilizes the nanoparticles during the self-assembly process. nih.gov
Bovine Serum Albumin (BSA)Model ProteinCovalently conjugated to the surface of the succinimide-terminated nanoparticles. nih.gov
Resulting NanoparticlesDrug Delivery CarrierDemonstrated linear release of conjugated protein, governed by matrix erosion over 25-38 days. nih.gov

Green Chemistry and Sustainable Synthesis Research Utilizing Succinimide Frameworks

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources, are increasingly being applied to the synthesis of succinimide-based compounds. nih.govepa.gov Research in this area focuses on both using the succinimide core as a green catalyst and developing more sustainable methods for synthesizing succinimide derivatives.

The basic succinimide molecule itself has been identified as a green and reusable organo-catalyst. nih.gov It has been shown to be effective in promoting the synthesis of arylidene malononitrile and tetrahydrobenzo[b]pyran derivatives in environmentally friendly aqueous media. nih.gov The catalyst demonstrates high efficiency and can be acceptably reused, aligning with the green chemistry principles of catalysis and waste prevention. epa.govnih.gov

Furthermore, significant effort has been directed toward developing sustainable synthetic routes to N-substituted succinimides, moving away from harsh conditions and hazardous reagents. ijcps.org Traditional methods often involve a two-step process requiring high temperatures or dehydrating agents like acetic anhydride (B1165640). mdpi.com Modern, greener approaches focus on one-pot syntheses that are more atom-economical and operationally simple. ijcps.orgresearchgate.net

Recent advancements include:

An economical one-pot method for synthesizing N-aryl succinimides using succinic anhydride, various amines, zinc, and acetic acid under mild conditions. ijcps.org

A visible light-promoted, metal- and oxidant-free synthesis of functionalized succinimides. This method proceeds via a radical cascade reaction in an eco-friendly solvent, polyethylene glycol (PEG-400), with excellent stereoselectivity and atom economy. rsc.org

These research directions demonstrate a commitment to aligning the synthesis and application of succinimide frameworks with the goals of sustainability and environmental responsibility. nih.gov

Synthesis MethodKey FeaturesGreen Chemistry Principles Applied
Succinimide as Organo-catalystCatalyzes synthesis of bioactive compounds in aqueous media. nih.govUse of catalytic reagents, safer solvents (water), reusability. epa.govnih.gov
One-Pot Synthesis with Zinc/Acetic AcidUses cheap, readily available reagents in a single step under mild conditions. ijcps.orgAtom economy, reduced derivatives (one-pot), operational simplicity. epa.govijcps.org
Visible Light-Promoted Radical CascadeMetal-free, oxidant-free, uses eco-friendly solvent (PEG-400), high stereoselectivity. rsc.orgEnergy efficiency (visible light), catalysis, safer solvents, atom economy. epa.govrsc.org

Future Directions and Emerging Research Opportunities

Development of Highly Efficient and Selective Synthetic Routes

The synthesis of N-substituted succinimides has traditionally involved methods such as the condensation of succinic anhydride (B1165640) with amines at high temperatures or the cyclization of intermediate amic acids using dehydrating agents like acetic anhydride or Lewis acids. researchgate.netmdpi.com However, these routes can be limited by low yields, the need for harsh conditions, and tedious purification processes. researchgate.netijcps.org

Future research is focused on developing more efficient, selective, and environmentally benign synthetic strategies. "Green chemistry" approaches are particularly promising. For instance, the synthesis of N-alkyl and N-aryl succinimides has been successfully demonstrated in hot water at 100°C, eliminating the need for organic solvents and catalysts. researchgate.net Another efficient, one-pot method utilizes inexpensive and readily available reagents like zinc and acetic acid, offering mild conditions and high yields. ijcps.org Adapting these modern methodologies for the synthesis of N-(o-toluidinomethyl)-succinimide could significantly improve efficiency and reduce environmental impact.

Table 1: Comparison of Synthetic Routes for N-Substituted Succinimides
MethodReagents/ConditionsAdvantagesDisadvantagesReference
Conventional DehydrationSuccinic Anhydride, Amine, Acetic Anhydride/HeatWell-established procedureHarsh conditions, potential by-products, long reaction times researchgate.net
One-Pot Zinc CatalysisSuccinic Anhydride, Amine, Zinc, Acetic AcidHigh yield, mild conditions, readily available reagentsRequires metal catalyst removal ijcps.org
Green Synthesis in WaterSuccinic Acid, Amine, Hot Water (100°C)Environmentally friendly, no organic solvent or catalystMay require longer reaction times for less reactive amines researchgate.net
Solid-Phase SynthesisSilica-bound dehydrating agentsRecyclable reagents, simplified purificationHigher initial setup cost, potential for lower overall yield researchgate.net

Integration of Advanced Analytical Techniques for In Situ Monitoring

The optimization of synthetic routes relies heavily on understanding reaction kinetics and mechanisms. The integration of Process Analytical Technology (PAT) offers a pathway for real-time, in situ monitoring of the synthesis of N-(o-toluidinomethyl)-succinimide. Advanced spectroscopic techniques such as Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide direct insights into the reaction progress without the need for sample extraction. nih.gov

For example, in-situ FTIR can monitor the disappearance of the characteristic carbonyl peaks of succinic anhydride and the appearance of the imide carbonyl peaks of the product. ijcps.orgnih.gov This allows for precise determination of the reaction endpoint, identification of any transient intermediates, and optimization of parameters like temperature and catalyst loading in real time. Similarly, monitoring the hydrolysis of succinimide (B58015) intermediates in proteins has been achieved using mass spectrometry combined with ¹⁸O labeling, a technique that could be adapted to study the stability and reaction kinetics of the target compound under various conditions. google.com The application of these techniques would accelerate the development of robust and optimized manufacturing processes.

Computational Design and Rational Synthesis of Derivatives with Targeted Chemical Reactivity

Computational chemistry provides powerful tools for the rational design of molecules with specific, predetermined properties. While many computational studies on succinimide derivatives have focused on predicting biological activity, these methods can be repurposed to target chemical reactivity. nih.gov

Using quantum chemical methods like Density Functional Theory (DFT), key electronic properties of N-(o-toluidinomethyl)-succinimide can be calculated. Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential maps, and atomic charges can predict the most likely sites for electrophilic or nucleophilic attack. This knowledge enables the rational design of derivatives with tailored reactivity. For example, introducing electron-withdrawing groups on the o-tolyl ring could increase the electrophilicity of the succinimide carbonyl carbons, making them more susceptible to nucleophilic ring-opening. smolecule.com Conversely, modifying substituents could alter the stability of the N-CH₂ bond, tuning its lability for applications where controlled release or cleavage is desired. This predictive power allows chemists to synthesize only the most promising derivatives, saving significant time and resources.

Table 2: Application of Computational Methods for Designing Reactive Derivatives
Computational MethodCalculated ParameterPredicted Chemical PropertyApplication in Rational Design
Density Functional Theory (DFT)HOMO/LUMO Energy GapOverall molecular reactivity and stabilityDesigning more or less stable derivatives
DFT / Hartree-FockElectrostatic Potential MapSites for nucleophilic and electrophilic attackModifying substituents to direct reactions to specific atoms
Ab Initio MethodsBond Dissociation EnergyLability of specific chemical bondsTuning the strength of the N-CH₂ bond for cleavage reactions
Quantitative Structure-Activity Relationship (QSAR)Correlation of structure with reactivity dataPredictive models for the reactivity of new derivativesScreening virtual libraries for candidates with desired reactivity profiles

Exploration of N-(o-toluidinomethyl)-succinimide in Novel Chemical Transformations

The functional groups within N-(o-toluidinomethyl)-succinimide make it a valuable building block for organic synthesis. smolecule.com Future research can explore its participation in a variety of novel chemical transformations beyond simple derivatization.

One promising avenue is the use of the succinimide ring as a precursor to other functional groups. For example, the reaction of N-substituted succinimides with hydroxylamine can open the imide ring to form hydroxamic acids, an important class of compounds in medicinal chemistry. mdpi.combeilstein-archives.org This transformation provides a straightforward route to novel N-hydroxybutanamide derivatives starting from N-(o-toluidinomethyl)-succinimide. Furthermore, the entire molecule can be utilized as a key component in multicomponent reactions (MCRs). Its distinct functionalities could react sequentially in a one-pot process with other reagents to rapidly assemble complex molecular scaffolds, a strategy that is highly efficient and atom-economical. researchgate.net The compound could also be investigated as a ligand in organometallic chemistry or as a monomer for the synthesis of novel polymers. smolecule.com

Investigation into its Role in Complex Supramolecular Architectures

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. nih.gov The structure of N-(o-toluidinomethyl)-succinimide is well-suited for forming ordered, complex supramolecular assemblies through crystal engineering. ias.ac.in

The molecule possesses key features that can direct its self-assembly. The two carbonyl groups are effective hydrogen bond acceptors, while the secondary amine proton (N-H) can act as a hydrogen bond donor. nih.gov This combination allows for the formation of robust hydrogen-bonding networks, such as dimers or extended chains. Additionally, the aromatic o-tolyl ring can participate in π-π stacking interactions, which would further stabilize the resulting crystal lattice. ias.ac.in By systematically studying the crystallization of this compound and its derivatives, it may be possible to design and construct novel materials with specific topologies and properties, such as porous solids or materials with tailored electronic characteristics.

Q & A

Q. How can the molecular structure of N-(o-toluidinomethyl)succinimide be determined experimentally?

  • Methodological Answer: Use X-ray crystallography to resolve the crystal structure, as demonstrated for analogous succinimide derivatives in crystal structure studies . For preliminary characterization, combine FT-IR (to identify carbonyl stretches at ~1700–1800 cm⁻¹) and NMR (¹H and ¹³C) spectroscopy. Assign peaks using the molecular formula and compare with databases like NIST Chemistry WebBook for validation .

Q. What synthetic routes are recommended for N-(o-toluidinomethyl)succinimide in laboratory settings?

  • Methodological Answer: React succinic anhydride with o-toluidine derivatives under anhydrous conditions. Optimize the reaction using Schlenk techniques to avoid hydrolysis. Purify via recrystallization (e.g., ethanol/water mixture) and validate purity through HPLC (>98%) and melting point analysis .

Q. How can the thermal stability of N-(o-toluidinomethyl)succinimide be assessed?

  • Methodological Answer: Perform thermogravimetric analysis (TGA) under nitrogen atmosphere (heating rate: 10°C/min) to determine decomposition temperatures. Complement with differential scanning calorimetry (DSC) to identify phase transitions and compare enthalpy values with structurally similar succinimides .

Advanced Research Questions

Q. What computational approaches predict the reactivity of N-(o-toluidinomethyl)succinimide in nucleophilic reactions?

  • Methodological Answer: Use density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. Validate with experimental kinetic data for reactions like amide bond formation .

Q. How can succinimide-mediated degradation in biologics be detected and quantified?

  • Methodological Answer: Employ high-fidelity trypsin digestion (pH 7.0, 1 hour) followed by LC-MS/MS to identify succinimide intermediates (e.g., at Asp residues). Compare with controls under alkaline conditions to distinguish natural vs. artifact degradation .

Q. What strategies mitigate succinimide ring-opening in aqueous solutions during protein conjugation?

  • Methodological Answer: Optimize pH (5.0–6.5) to stabilize the succinimide ring. Use N-hydroxysuccinimide (NHS) esters for rapid conjugation and monitor reaction kinetics via UV-Vis spectroscopy (absorbance at 260–280 nm) .

Q. How does N-(o-toluidinomethyl)succinimide interact with biological targets like enzymes?

  • Methodological Answer: Conduct molecular docking (e.g., AutoDock Vina) using protein structures (PDB IDs: 1HSG, 1FK9). Validate binding affinities with surface plasmon resonance (SPR) and correlate with in vitro inhibition assays .

Data Contradictions & Validation

Q. How to resolve discrepancies in reported toxicity profiles of succinimide derivatives?

  • Methodological Answer: Cross-reference in vivo studies (e.g., Fischer 344 rat models) with in silico toxicity predictions (e.g., ProTox-II). Account for metabolic differences using hepatocyte assays and quantify reactive metabolites via GSH adduct detection .

Q. Why do computational and experimental vibrational spectra differ for succinimides?

  • Methodological Answer: Apply scaling factors (e.g., 0.9613 for B3LYP/6-311++G(d,p)) to DFT-calculated frequencies. Use solvent correction models (PCM for ethanol) to align theoretical and experimental FT-Raman/IR spectra .

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